molecular formula C8H4N2OS B1631455 2-Cyano-6-hydroxybenzothiazole CAS No. 939-69-5

2-Cyano-6-hydroxybenzothiazole

Cat. No. B1631455
CAS RN: 939-69-5
M. Wt: 176.2 g/mol
InChI Key: SQAVNBZDECKYOT-UHFFFAOYSA-N
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Description

2-Cyano-6-hydroxybenzothiazole is a chemical compound with the molecular formula C8H4N2OS . It has an average mass of 176.195 Da and a monoisotopic mass of 176.004440 Da . It is also known by other names such as 2-Benzothiazolecarbonitrile, 6-hydroxy- .


Molecular Structure Analysis

The molecule has a density of 1.5±0.1 g/cm3, a boiling point of 374.7±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has 3 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .


Chemical Reactions Analysis

The condensation reaction between d-cysteine and 2-cyano-6-hydroxybenzothiazole, first used in the synthesis of d-luciferin, could proceed rapidly under physiological pH conditions in water .


Physical And Chemical Properties Analysis

2-Cyano-6-hydroxybenzothiazole has a flash point of 180.4±25.7 °C and an index of refraction of 1.744 . It has a molar refractivity of 46.3±0.4 cm3, a polar surface area of 85 Å2, and a polarizability of 18.4±0.5 10-24 cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

2-Cyano-6-hydroxybenzothiazole (CBTOH) is a significant intermediate in the synthesis of D-luciferin, the natural substrate of firefly luciferases. A novel synthesis pathway for CBTOH has been developed starting from 1,4-benzoquinone and involving various chemical reactions. This synthesis pathway has importance for the production of D-luciferin, which is used extensively in bioluminescence-based applications (Meroni et al., 2009).

Fluorescence Properties

CBTOH exhibits unique fluorescence properties, which are influenced by solvent and acidity. This behavior is attributed to the deprotonation and protonation processes that occur in the excited state of the molecule, making CBTOH a potential candidate as a fluorescent probe for various applications (Jadhav et al., 2020).

Bioluminescence Applications

CBTOH enhances the luminescence in the horseradish peroxidase-catalyzed oxidation of certain compounds. This enhancement has been utilized in various assays, such as rapid assays for detecting specific antibodies against cytomegalovirus (Thorpe et al., 1985).

Potential in Cancer Research

CBTOH derivatives have shown antiproliferative properties against certain cancer cell lines, indicating their potential in cancer research and therapy. For instance, 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole has demonstrated significant growth inhibition in human breast cancer MDA-MB-231 cells (Rajabi, 2012).

Corrosion Inhibition

In addition to biomedical applications, CBTOH has been studied for its corrosion inhibition properties. It has shown promising results as an inhibitor for steel in acidic solutions, highlighting its potential in industrial applications (Danaee & Nikparsa, 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The condensation reaction between d-cysteine and 2-cyano-6-hydroxybenzothiazole, first used in the synthesis of d-luciferin, could proceed rapidly under physiological pH conditions in water . This reaction has potential applications in the site-specific labeling of proteins at the terminal cysteine residues .

properties

IUPAC Name

6-hydroxy-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2OS/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAVNBZDECKYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432318
Record name 2-Cyano-6-hydroxybenzothiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-6-hydroxybenzothiazole

CAS RN

939-69-5
Record name 2-Cyano-6-hydroxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-6-hydroxybenzothiazole
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Synthesis routes and methods I

Procedure details

Dry pyridinium hydrochloride (34.0 g, 0.294 mol) and 2-cyano-6-methoxy-benzothiazole (Aldrich Chemical Co., 3.0 g, 0.016 mol) were added into a 500 mL round bottom flask which was preheated in an oil bath at 100° C. The bath temperature was increased to 190° C. and the reaction mixture was refluxed at this temperature for 2 h. After the completion of reaction, it was cooled to room temperature to obtain a yellow solid which was dissolved in methanol. Silica was added to this solution and evaporated to dryness. This material was then chromatographed using 30% ethyl acetate/hexane to obtain 2.7 g of the product as a white solid (95%): mp 120° C.; 1H NMR (CD3OD) δ 5.68 (bs, 1H), 8.02-8.82 (m, 3H); --C NMR (CD3OD) δ 106.96, 114.26, 119.59, 126.53, 133.83, 138.93, 147.25, 160.23; MS m/e (rel intensity) 176 (100), 151 (3), 124 (5), 96 (15), 85 (4), 69 (7), 57 (5); Exact mass: calcd 176.0044, found 176.0047. ##STR25##
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pyridinium hydrochloride
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34 g
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95%

Synthesis routes and methods II

Procedure details

A mixture of 6-methoxybenzo[d]thiazole-2-carbonitrile (1.0 g, 5.3 mmol) and dry pyridinium hydrochloride (11.3 g, 98.1 mmol) was stirred at 190° C. for 3 h. After the completion of reaction, it was cooled to room temperature to obtain a yellow solid. This solid was purified by flash chromatography (silica gel, methylene chloride/ethyl acetate=25/1) to afford 6-hydroxybenzo[d]thiazole-2-carbonitrile as a yellow solid (0.42 g, 45%). 1H-NMR (DMSO-d6, 300 MHz): δ 10.20 (s, 1H), 8.70 (m, 1H), 8.45 (m, 1H), 8.10 (m, 1H) ppm; MS (ESI): 177.1 (M+1).
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pyridinium hydrochloride
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11.3 g
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Stock solutions of the benzothiazole compounds 3016, 3019, 3026, 3806, 3814, 3820, 3821, 3833, 3835, 3866, and 3868 were made at 50 mM in DMSO. One picomole of each P450 enzyme (Supersomes™, BD Bioscience) was incubated with 50 mM of each of the compounds in a 50 μl, reaction in KPO4 buffer pH 7.4 (25 mM KPO4 for CYP2C9, 50 mM KPO4 for CYP2B6, -2C8, -2C19, -4F2, -4F3A and -4F3B, 100 mM KPO4 for CYP1A1, -1A2, -1B1, -2D6, -2E1, -3A5, -3A7, -2J2, -4F12, -19 and minus P450 control, 200 mM KPO4 for CYP3A4) or 100 mM Tris-HCl, pH 7.5 (for CYP2A6, -2C18 and -4A11). Reactions were initiated by adding an NADPH regenerating system (final concentrations of the regenerating system components in the assay were: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL glucose-6-phosphate dehydrogenase and 0.05 mM sodium citrate). Reactions were incubated for 30 minutes at 37° C. After incubation, 50 μl, of P450-Glo™ luciferin detection reagent (available from Promega Corp.) supplemented with 6.6 mM D-cysteine was added to each reaction, allowed to incubate at room temperature for 20 minutes, and luminescence was detected on a Veritas luminometer. FIGS. 14-25 demonstrate that the benzothiazole compounds can also be used to detect CYP450 enzyme activity as light output in this assay scheme. Each compound was active with one or more P450 enzymes and the profile of P450 activity varied across the panel of enzymes depending on the compound structure. The light output specific to a given P450 enzyme can be due to oxidation of the benzothiazole compound by the P450 enzyme to yield 6-hydroxybenzo[d]thiazole-2-carbonitrile (a benzothiazole derivative). The 6-hydroxybenzo-[d]thiazole-2-carbonitrile can then react with D-cysteine to form a D-luciferin derivative that in turns reacts with luciferase in the luciferin detection reagent to generate light in proportion to the amount of D-luciferin present.
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KPO4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyano-6-hydroxybenzothiazole
Reactant of Route 2
Reactant of Route 2
2-Cyano-6-hydroxybenzothiazole
Reactant of Route 3
2-Cyano-6-hydroxybenzothiazole
Reactant of Route 4
2-Cyano-6-hydroxybenzothiazole
Reactant of Route 5
2-Cyano-6-hydroxybenzothiazole
Reactant of Route 6
Reactant of Route 6
2-Cyano-6-hydroxybenzothiazole

Citations

For This Compound
211
Citations
AS Jadhav, C Carreira-Blanco, B Fernandez… - Dyes and …, 2020 - Elsevier
… 2-Cyano-6-hydroxybenzothiazole (CBTOH) is a key intermediate in the biosynthesis of D-luciferin, also used for its chemical synthesis and as luciferin bioluminescence precursor for …
Number of citations: 0 www.sciencedirect.com
G Meroni, P Ciana, A Maggi, E Santaniello - Synlett, 2009 - thieme-connect.com
… We describe here a new synthesis of 2-cyano-6-hydroxybenzothiazole (2), the immediate precursor for the synthesis of d-luciferin (1), starting from 1,4-benzoquinone (8). [¹³] Our …
Number of citations: 0 www.thieme-connect.com
K Gomi, N Kajiyama - Journal of Biological Chemistry, 2001 - ASBMB
… They also suggested that this transformation (the first step) might not be catalyzed by an enzyme because 2-cyano-6-hydroxybenzothiazole was produced from oxyluciferin without firefly …
Number of citations: 0 www.jbc.org
G Shahmoradi, S Amani - Turkish Journal of Chemistry, 2018 - journals.tubitak.gov.tr
… fast synthesis of 2-cyano-6-hydroxybenzothiazole under mild … for the synthesis of 2-cyano-6hydroxybenzothiazole via the Cu-… modes of 2-cyano-6-hydroxybenzothiazole, theoretical …
Number of citations: 0 journals.tubitak.gov.tr
GHG Thorpe, LJ Kricka, E Gillespie, S Moseley… - Analytical …, 1985 - Elsevier
… Luminescent reactions were repeated with 6-hydroxybenzothiazole, 2-cyano6-hydroxybenzothiazole, firefly luciferin, or dehydroluciferin using sodium perborate (50 ~1, 40 mM in Tris …
Number of citations: 0 www.sciencedirect.com
GHG Thorpe, SB Moseley, LJ Kricka, RA Scott… - Analytica Chimica …, 1985 - Elsevier
… This mixture was prepared by addition of 200 Ml of 6-hydroxybenzothiazole, 2-cyano6-hydroxybenzothiazole, dehydroluciferin or firefly luciferin (0 .5 mg ml-' in dimethyl sulphoxide) to …
Number of citations: 0 www.sciencedirect.com
G Shahmoradi, S Amani - Polycyclic Aromatic Compounds, 2018 - Taylor & Francis
… -6-methoxybenzothiazole and 2-cyano-6-hydroxybenzothiazole through catalytic Sandmeyer … efficient and economical approach for 2-cyano-6-hydroxybenzothiazole was presented. …
Number of citations: 0 www.tandfonline.com
EH White, H Wörther, GF Field… - The Journal of Organic …, 1965 - ACS Publications
… prepared from 2cyano-6-hydroxybenzothiazole and cysteine … , on evaporation, 2-cyano-6-hydroxybenzothiazole (6.85 mg.,… (0.11 mmole, 24%) of 2-cyano-6-hydroxybenzothiazole, which …
Number of citations: 0 pubs.acs.org
OA Gandelman, LY Brovko, NN Ugarova… - … of Photochemistry and …, 1993 - Elsevier
… and 2-cyano-6-hydroxybenzothiazole (BT)) were obtained in aqueous and ethanol media in both steady state and time-resolved modes. Analysis of the results led to the identification of …
Number of citations: 0 www.sciencedirect.com
Y Toya, M Takagi, H Nakata, N Suzuki… - Bulletin of the …, 1992 - journal.csj.jp
… 2-Cyano-6-hydroxybenzothiazole (9): After a mixture of the methoxy compound 4 (0,98 g) and pyridinium chloride (200 g) was heated with stirring in a sealed test tube under nitrogen …
Number of citations: 0 www.journal.csj.jp

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